URE2 protein - 134773-68-5

URE2 protein

Catalog Number: EVT-1521375
CAS Number: 134773-68-5
Molecular Formula: C10H10F2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

URE2 is encoded by the URE2 gene located on chromosome VII of Saccharomyces cerevisiae. It is classified within the family of prion proteins due to its ability to form self-replicating aggregates. URE2 is constitutively expressed in the cytoplasm of yeast cells and is involved in various cellular processes beyond nitrogen regulation, including stress responses and cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of URE2 protein can be achieved through several methods, primarily involving recombinant DNA technology. The URE2 gene can be cloned into expression vectors suitable for bacterial or yeast systems. For example, Escherichia coli can be utilized for high-yield production of the protein. Following transformation, bacterial cultures are induced to express URE2, after which the protein can be purified using techniques such as affinity chromatography and size-exclusion chromatography.

In studies examining URE2 synthesis, specific attention has been given to its prion domain, which is essential for its aggregation properties. Deletion analysis has identified two functional domains within URE2: an N-terminal domain necessary for prion propagation and a C-terminal domain involved in regulatory functions .

Molecular Structure Analysis

Structure and Data

URE2 protein exhibits a complex molecular structure characterized by an N-terminal domain and a prion-like C-terminal domain. The N-terminal region is crucial for its functional role in nitrogen regulation, while the C-terminal region facilitates the formation of amyloid-like aggregates.

Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed that URE2 can exist in multiple conformational states, including monomeric forms and aggregated fibrils. These structural variations influence its biological activity and interaction with other cellular components .

Chemical Reactions Analysis

Reactions and Technical Details

URE2 participates in various biochemical reactions primarily related to nitrogen metabolism. Its primary function involves binding to target mRNA molecules to regulate their translation based on nitrogen availability.

In the context of prion-like behavior, URE2 can undergo conformational changes that facilitate aggregation into amyloid structures. These aggregates are formed through intermolecular interactions such as hydrogen bonding and hydrophobic interactions among polypeptide chains. The kinetics of these reactions can be monitored using techniques like Thioflavin T binding assays, which indicate the formation of amyloid-like structures over time .

Mechanism of Action

Process and Data

URE2 functions as a transcriptional regulator by binding to specific mRNA transcripts involved in nitrogen metabolism. Under conditions where preferred nitrogen sources are available, URE2 represses the expression of genes responsible for utilizing alternative nitrogen sources.

When nitrogen levels are low, URE2 undergoes conformational changes that reduce its ability to bind mRNA, thereby allowing the expression of alternative pathways. This regulatory mechanism is crucial for maintaining cellular homeostasis during nutrient fluctuations .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous solutions; aggregation leads to insolubility.
  • Stability: Stable under physiological conditions but prone to aggregation under stress.

Chemical Properties

  • pH Sensitivity: Activity may vary with changes in pH; optimal functioning typically occurs around neutral pH.
  • Post-Translational Modifications: Phosphorylation and ubiquitination may influence stability and activity.

Relevant analyses have shown that the aggregation propensity of URE2 increases under stress conditions, which can lead to cytotoxic effects in mammalian cells when aggregates enter these cells .

Applications

Scientific Uses

URE2 protein serves as a valuable model for studying prion behavior and amyloid formation due to its well-characterized properties. Research involving URE2 has implications for understanding:

  • Prion Diseases: Insights into mechanisms underlying neurodegenerative diseases.
  • Protein Aggregation: Mechanisms of protein misfolding and aggregation.
  • Gene Regulation: Understanding nitrogen metabolism regulation in eukaryotic cells.

Additionally, studies on URE2 contribute to broader research areas such as cellular stress responses and metabolic regulation, making it an important subject in molecular biology and biochemistry .

Structural Characterization of the URE2 Protein

Primary Sequence Organization and Domain Architecture

The Saccharomyces cerevisiae Ure2 protein (Ure2p) is a 354-residue polypeptide pivotal for nitrogen catabolite repression (NCR) and prion propagation. Its architecture features two functionally and structurally distinct domains: an N-terminal prion-forming domain (PrD) and a C-terminal globular domain.

N-terminal Prion Domain (PrD): Composition and Conservation

The PrD encompasses residues 1–80, though early studies identified residues 1–65 as the minimal region essential for [URE3] prion induction. Deletion analyses reveal that even smaller segments (e.g., residues 2–20) abolish prion activity, highlighting critical amyloidogenic determinants within this region [3] [6]. The PrD is intrinsically disordered, exhibiting no stable secondary structure in its soluble state, as confirmed by circular dichroism spectroscopy and solid-support electron paramagnetic resonance (EPR) studies [1] [5]. Despite compositional bias—enriched in asparagine (31%) and glutamine (15%)—sequence alignment across Saccharomyces species shows conservation primarily within residues 10–40. This segment correlates with nucleation efficiency for amyloid formation and prion curing capability [3]. Notably, scrambling the PrD sequence while preserving amino acid composition retains prion functionality in vivo and amyloidogenicity in vitro, indicating prion behavior depends more on residue composition than linear sequence [3] [6].

Table 1: Functional Segments of Ure2p N-terminal Prion Domain

RegionResiduesFunctional SignificanceConservation
Core Nucleation Site10–40Amyloid nucleation, prion propagationHigh across Saccharomyces
Prion-Inducing Domain1–65Minimal region for [URE3] induction (6000-fold increase)Moderate
Critical Deletion Zone2–20Ablates prion induction if deletedLow

C-terminal Functional Domain: Glutathione S-transferase Homology

Residues 81–354 constitute the C-terminal functional domain (CTD), responsible for Ure2p’s biological role in nitrogen regulation. Crystallographic analysis (PDB: 1G6Y) reveals this domain adopts a fold strikingly similar to glutathione S-transferases (GSTs), despite lacking canonical GST enzymatic activity [6] [8]. The CTD comprises two subdomains:

  • An N-proximal subdomain with a central four-stranded β-sheet flanked by α-helices
  • A C-terminal subdomain composed entirely of α-helices [8]This domain dimerizes identically to GSTs, forming a globular structure with a hydrophobic dimer interface. Crucially, the CTD retains its native fold and nitrogen regulatory function (cytoplasmic sequestration of transcription factor Gln3p) even when appended to heterologous PrDs or in isolated constructs lacking the PrD [6] [7]. Additionally, it exhibits glutathione peroxidase activity, independent of its prion-related functions [6].

Tertiary and Quaternary Structure Analysis

Dimerization and Oligomerization Dynamics

In its soluble state, Ure2p exists in concentration-dependent equilibrium between monomers, dimers, and tetramers. Size-exclusion chromatography and sedimentation velocity analyses confirm dimeric Ure2p predominates under physiological conditions, driven by interactions between the CTDs [1] [8]. The dimer interface involves hydrophobic packing and hydrogen bonding within the GST-like fold, burying ~1,700 Ų of surface area per monomer [8]. At higher concentrations (>50 µM), tetramer formation occurs, likely via dimer-dimer association. Disruption of the CTD dimer interface (e.g., through mutations in helix α10) abolishes both dimerization and prion propagation, underscoring the CTD’s role in stabilizing the native oligomeric state [6]. The intrinsically disordered PrD does not participate in dimerization but modulates higher-order assembly.

Table 2: Oligomeric States of Soluble Ure2p

Oligomeric StateStabilityStructural DriverFunctional Consequence
MonomerLow (<20 µM)N/AProne to aggregation
DimerHigh (20–100 µM)C-terminal domain interfaceBiological effector form (Gln3p sequestration)
TetramerModerate (>100 µM)Dimer-dimer stackingPotential reservoir for prion conversion

Structural Transition from Soluble to Amyloid States

Ure2p undergoes a cooperative transition from soluble oligomers to amyloid fibrils characterized by a lag phase (nucleation), elongation phase, and plateau. Crucially, this transition involves minimal conformational changes:

  • The PrD shifts from random coil to cross-β amyloid core, validated by Thioflavin T binding and hydrogen-deuterium exchange [4] [6].
  • The CTD largely retains its native fold but becomes constrained within fibrils, evidenced by persistent antigenicity and protease resistance patterns matching soluble CTD [4].Electron microscopy reveals two fibrillar morphologies: straight fibrils (diameter ~10 nm) and helical-twisted filaments (~25 nm width). High-resolution cryo-EM indicates the PrD forms a dense core, while CTDs project radially, akin to "beads on a string" [2] [4]. This architecture contradicts early cross-β-core models; instead, amyloid assembly is driven by non-native intermolecular interactions between partially destabilized CTDs, facilitated by PrD polymerization [4]. Key evidence includes:
  • Fibrils engineered with specific cleavage sites between PrD and CTD dissociate upon proteolysis, confirming CTD integration into the fibrillar scaffold [4].
  • Congo red binding and birefringence, once considered amyloid hallmarks, occur in Ure2p fibrils lacking canonical cross-β structure [4].

Comparative Structural Biology of Fungal URE2 Orthologs

Ure2p orthologs across fungi exhibit conserved domain architecture but divergent PrD sequences. The CTD maintains strong structural homology to GSTs in Candida albicans, Kluyveromyces lactis, and Schizosaccharomyces pombe, reflecting evolutionary pressure to preserve nitrogen regulation [3] [6]. In contrast, PrD sequences vary significantly, though all retain high glutamine/asparagine content (35–50%) and intrinsic disorder. Saccharomyces species share the highest PrD similarity, particularly in residues 1–43, which correlates with cross-species prion transmission efficiency [3]. Remarkably:

  • Candida albicans Ure2p PrD forms in-register parallel β-sheet amyloids in vitro and propagates [URE3] in S. cerevisiae, despite <30% sequence identity [6].
  • PrDs from distant species (e.g., Yarrowia lipolytica) fail to nucleate S. cerevisiae Ure2p fibrils, indicating sequence-specific interactions in amyloid templating [3].Functional conservation extends beyond sequence: CTDs from diverse fungi complement S. cerevisiae ure2Δ mutants in NCR, while their PrDs retain amyloidogenicity. This underscores a universal design principle—modularity—where disordered PrDs enable conformational adaptability for prion formation, and structured CTDs provide conserved biological activity.

Properties

CAS Number

134773-68-5

Product Name

URE2 protein

Molecular Formula

C10H10F2O2

Synonyms

URE2 protein

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